5-((Trifluoromethyl)thio)pyridin-2-amine CAS number and properties
5-((Trifluoromethyl)thio)pyridin-2-amine CAS number and properties
CAS: 1153767-57-7 | Molecular Formula: C₆H₅F₃N₂S
Part 1: Executive Summary & Compound Identity
5-((Trifluoromethyl)thio)pyridin-2-amine is a high-value heterocyclic building block used in the design of advanced agrochemicals and pharmaceuticals. It is characterized by the presence of a trifluoromethylthio (–SCF₃) group at the C5 position of a 2-aminopyridine scaffold.
This specific substitution pattern is critical in medicinal chemistry. The 2-amino group serves as a versatile handle for coupling (e.g., amide formation, urea synthesis), while the –SCF₃ group acts as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) groups. It imparts exceptional metabolic stability and membrane permeability to drug candidates without significantly altering steric bulk compared to its oxygen analogue.
Physicochemical Profile [1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| CAS Number | 1153767-57-7 | Distinct from non-thio analog (CAS 74784-70-6) |
| IUPAC Name | 5-(Trifluoromethylsulfanyl)pyridin-2-amine | |
| Molecular Weight | 194.18 g/mol | |
| Formula | C₆H₅F₃N₂S | |
| Appearance | White to off-white solid | Typical for halogenated aminopyridines |
| Melting Point | Not widely standardized; predicted >50°C | Analogous to 2-amino-5-CF3-pyridine (45-49°C) |
| Solubility | DMSO, Methanol, DCM | Low water solubility due to SCF₃ lipophilicity |
| pKa | ~5.5 (Pyridine N) | Electron-withdrawing SCF₃ lowers pKa vs. pyridine |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Significantly higher than –CF₃ analog |
Part 2: Medicinal Chemistry & SAR Logic
The strategic value of 5-((Trifluoromethyl)thio)pyridin-2-amine lies in the Hansch parameters of the –SCF₃ substituent.
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Lipophilicity Modulation: The –SCF₃ group has a Hansch hydrophobicity constant (π ) of 1.44 , which is significantly higher than –CF₃ (0.88) and –OCF₃ (1.04). This makes it an aggressive tool for increasing the LogP of a lead compound to improve blood-brain barrier (BBB) penetration or cellular uptake.
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Metabolic Blockade: The C5 position of the pyridine ring is a metabolic "soft spot" prone to oxidative metabolism. Blocking this position with a metabolically inert –SCF₃ group extends the half-life (
) of the molecule. -
Electronic Effect: The –SCF₃ group is strongly electron-withdrawing (Hammett
= 0.50), which reduces the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group. This electronic tuning is vital for optimizing binding affinity in enzyme pockets.
Visualizing the Structure-Activity Relationship (SAR)
Caption: SAR dissection of the compound, highlighting the distinct roles of the functional groups in drug design.
Part 3: Synthetic Pathways & Experimental Protocols
The synthesis of 5-((Trifluoromethyl)thio)pyridin-2-amine requires precision to ensure regioselectivity at the C5 position. The most robust method utilizes a metal-catalyzed cross-coupling approach starting from 2-amino-5-iodopyridine.
Methodology: AgSCF₃ Mediated Cross-Coupling
This protocol is preferred over direct electrophilic substitution because it guarantees regiochemical purity. Direct trifluoromethylthiolation of 2-aminopyridine can lead to mixtures of C3 and C5 isomers.
Reagents Required:
-
Substrate: 2-Amino-5-iodopyridine (1.0 equiv)
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Source of SCF₃: AgSCF₃ (Silver trifluoromethanethiolate) (1.2 equiv)
-
Catalyst: CuI (Copper(I) iodide) (1.0 equiv) - Note: Stoichiometric Cu often improves yield over catalytic amounts in this specific transformation.
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Protocol:
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Preparation: Flame-dry a 50 mL Schlenk tube or pressure vial and allow it to cool under an argon stream.
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Charging: Add 2-amino-5-iodopyridine (220 mg, 1.0 mmol), AgSCF₃ (250 mg, 1.2 mmol), and CuI (190 mg, 1.0 mmol) to the tube.
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Solvation: Add anhydrous DMF (5.0 mL) via syringe.
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Reaction: Seal the vessel and heat to 80–100°C with vigorous stirring for 12–16 hours.
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Checkpoint: Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The starting iodide should be fully consumed.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove metal salts.
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Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
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Gradient: 10% → 30% Ethyl Acetate in Hexanes.
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Yield Expectation: 65–80% as a white/off-white solid.
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Synthesis Workflow Diagram
Caption: Step-by-step workflow for the AgSCF3-mediated synthesis of the target compound.
Part 4: Handling & Safety Data
While specific MSDS data for this exact CAS is limited, standard safety protocols for fluorinated aminopyridines apply.
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Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially toxic if swallowed (H301) due to the aminopyridine core.
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Storage: Store at 2–8°C under inert gas (Argon). The –SCF₃ group is generally stable, but the free amine is prone to oxidation over long periods.
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Incompatibility: Avoid strong oxidizing agents and strong acids.[10]
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Disposal: Fluorinated sulfur compounds must be incinerated in a facility equipped with a scrubber to handle HF and SOx emissions.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for π and σ constants of SCF3 vs CF3).
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Xu, C., et al. (2014). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with AgSCF3". Organic Letters, 16(7), 1948–1951. Link
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Tlili, A., et al. (2016). "The SCF3 Group: A Growing Interest in Medicinal Chemistry and Agrochemicals". Angewandte Chemie International Edition, 55(42), 13126-13146. Link
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PubChem Compound Summary. (2024). "5-((Trifluoromethyl)thio)pyridin-2-amine (CAS 1153767-57-7)".[7] National Center for Biotechnology Information. Link
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- 3. WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
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- 7. 5-((Trifluoromethyl)thio)pyridin-2-amine|1153767-57-7-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
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